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Compound of Interest |

Compound Name: 4-Chloro-2,N-dimethylaniline
CAS No.: 30273-07-5
Cat. No.: B13503585
- 7

CAS: 30273-07-5 | Formula:
| MW: 155.62 g/mol [1]

Executive Summary & Structural Logic

4-Chloro-2,N-dimethylaniline (also known as N-methyl-4-chloro-o-toluidine) is a secondary
amine intermediate often utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its
structural core combines the electronic effects of a halogenated aromatic ring with the steric
influence of an ortho-methyl group and the donating capability of a secondary amine.[1]

For the analytical scientist, validating this structure requires distinguishing it from its isomers
(e.g., 4-chloro-2,6-dimethylaniline or 4-chloro-N,N-dimethylaniline).[1] This guide provides the
spectral fingerprints (MS, NMR, IR) required to confirm identity and purity, using the parent
compound 4-chloro-2-methylaniline (CAS 95-69-2) as a comparative baseline.[1]

Structural Validation Pathway

The following logic flow illustrates the analytical decision-making process for confirming the
"2,N" substitution pattern versus common isomers.
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Figure 1: Analytical logic flow for differentiating 4-Chloro-2,N-dimethylaniline from tertiary and
primary amine isomers.

Mass Spectrometry (MS) Analysis

Methodology: GC-MS (El, 70 eV) is the preferred method for purity assessment.[1] Core
Diagnostic: The presence of a chlorine atom provides a definitive isotopic signature.[1]

Fragmentation Logic

The molecular ion (

) appears at m/z 155.[1] The most critical validation check is the Chlorine Isotope Cluster.[1]
You must observe a roughly 3:1 intensity ratio between m/z 155 (

) and m/z 157 (

)-
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m/z (lon) Intensity (%) Fragment Identity Mechanistic Insight

Stable molecular ion

155 100 (Base) due to aromatic
stabilization.
157 ~32 isotope peak.[1]

Mandatory QC check.

Loss of N-methyl
140 ~40-60 group (radical

cleavage).[1]

Homolytic cleavage of

120 ~15-25
the C-Cl bond.[1]
Tropylium ion
rearrangement
91 ~10-20 (characteristic of

benzyl/tolyl systems).
[1]

Scientist's Note: Unlike aliphatic amines which fragment heavily at the

-carbon, the aromatic ring stabilizes the molecular ion.[1] If the m/z 155 peak is weak or absent,
suspect thermal degradation in the injector port or check the ion source temperature (keep <
230°C).

Nuclear Magnetic Resonance (NMR)

Solvent;

(Chloroform-d) is recommended for resolution of the N-methyl vs. Ring-methyl signals.[1]
Internal Standard: TMS (

0.00 ppm).[1]

NMR: Proton Assignment
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The key to distinguishing this from the N,N-dimethyl isomer is the presence of the broad NH
singlet and the integration of the methyl groups (3H vs 3H, rather than 6H).[1]

Shift ( ] Structural
Mult. Int.[1] Assignment

ppm) Context

Ortho to
7.05-7.15 dd 1H Ar-H (C3) Chlorine, meta to
Amine.[1]

Ortho to

7.00 - 7.05 d 1H Ar-H (C5) .
Chlorine.[1]

Ortho to Amine
(shielded by
electron
donation).[1]

6.50 - 6.60 d 1H Ar-H (C6)

Exchangeable.[1]
Broadening

3.60 - 3.90 brs 1H N-H varies with
concentration/wa

ter.

Diagnostic
singlet.[1]

N-CH Downfield due to

2.85-2.90 S 3H
Nitrogen

electronegativity.

Ring methyl
(C2).[1] Upfield
relative to N-Me.

2.10-2.15 s 3H Ar-CH

NMR: Carbon Framework

Expect 8 distinct carbon signals. The chemical shifts are predicted based on additivity rules
applied to the parent 4-chloro-2-methylaniline.
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 Aliphatic:
30.8 (N-Me),
17.5 (Ar-Me).[1]

e Aromatic: Six signals in the range of 110-145 ppm.[1] The C-N carbon (C1) will be the most
deshielded (~145 ppm), while the C-CI carbon (C4) typically appears around 120-125 ppm.

[1]
Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/low-melting solid.[1]

The IR spectrum provides the fastest "Go/No-Go" decision between the primary amine
precursor and the secondary amine product.

Wavenumber (

Vibration Mode Diagnostic Value
)
Single sharp band. (Primary
3410 - 3440 N-H Stretch amines show a doublet;
Tertiary show none).[1]
Mixed aromatic (
2800 - 3000 C-H Stretch ) and aliphatic (
) stretches.[1]
1590 - 1610 C=C Aromatic Ring breathing modes.[1]
Strong band characteristic of
1050 - 1100 C-N Stretch )
aryl amines.
Often obscured, but distinct in
800 - 850 C-ClI Stretch

the fingerprint region.[1]

Experimental Protocol: Synthesis & Purification
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Note: This protocol outlines the N-methylation of 4-chloro-2-methylaniline, the standard route to
CAS 30273-07-5.[1]

Reaction Workflow

The challenge in synthesizing the "2,N" isomer is preventing over-methylation to the "N,N"
tertiary amine.[1] A reductive amination approach is preferred over direct alkylation with methyl
iodide to control selectivity.

» Reagents: 4-Chloro-2-methylaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaBH

or NaCNBH
(Reducing agent), Methanol (Solvent).[1]

e Procedure:

[e]

Dissolve amine in Methanol.[1]

o

Add Paraformaldehyde and stir for 2 hours to form the imine/hemiaminal intermediate.

[¢]

Cool to 0°C and slowly add reducing agent.

[e]

Stir at room temperature for 12 hours.
o Workup: Quench with water, extract with Ethyl Acetate, wash with brine.[1]
 Purification: Silica Gel Column Chromatography.

o Mobile Phase: Hexane:Ethyl Acetate (9:1).[1] The secondary amine usually elutes after the
tertiary impurity but before the unreacted primary amine.
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Figure 2: Synthesis and purification workflow emphasizing selectivity control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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